N~2~,N~2~-diethyl-N~4~-(2-fluorophenyl)-5-nitropyrimidine-2,4,6-triamine
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Overview
Description
N2,N2-DIETHYL-N4-(2-FLUOROPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a nitro group, a fluorophenyl group, and a pyrimidine ring, which contribute to its distinct chemical behavior.
Preparation Methods
The synthesis of N2,N2-DIETHYL-N4-(2-FLUOROPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrimidine ring, followed by the introduction of the nitro group and the fluorophenyl group. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for achieving high yields and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
N2,N2-DIETHYL-N4-(2-FLUOROPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions. Common reagents and conditions used in these reactions include hydrogen gas, metal catalysts, and nucleophiles. The major products formed depend on the specific reaction pathway and conditions employed.
Scientific Research Applications
N2,N2-DIETHYL-N4-(2-FLUOROPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N2,N2-DIETHYL-N4-(2-FLUOROPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE involves its interaction with specific molecular targets. The nitro group and fluorophenyl group play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
N2,N2-DIETHYL-N4-(2-FLUOROPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE can be compared with other similar compounds, such as:
N2,N2-DIETHYL-N4-(2-CHLOROPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.
N2,N2-DIETHYL-N4-(2-BROMOPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE: Similar structure but with a bromophenyl group.
N2,N2-DIETHYL-N4-(2-IODOPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE: Similar structure but with an iodophenyl group. The uniqueness of N2,N2-DIETHYL-N4-(2-FLUOROPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE lies in the presence of the fluorophenyl group, which can influence its reactivity, binding affinity, and overall chemical behavior.
Properties
Molecular Formula |
C14H17FN6O2 |
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Molecular Weight |
320.32 g/mol |
IUPAC Name |
2-N,2-N-diethyl-4-N-(2-fluorophenyl)-5-nitropyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C14H17FN6O2/c1-3-20(4-2)14-18-12(16)11(21(22)23)13(19-14)17-10-8-6-5-7-9(10)15/h5-8H,3-4H2,1-2H3,(H3,16,17,18,19) |
InChI Key |
FWPIHVQVZZMZIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC(=C(C(=N1)NC2=CC=CC=C2F)[N+](=O)[O-])N |
Origin of Product |
United States |
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